2,2'-Bis(diphenylphosphino)biphenyl
Overview
Description
Synthesis Analysis
The synthesis of 2,2'-Bis(diphenylphosphino)biphenyl and its derivatives often involves multi-step organic reactions, starting from readily available biphenyl or similar aromatic compounds. The synthesis process may include halogenation, followed by a lithiation reaction and subsequent introduction of the diphenylphosphino groups through a phosphinylation step. Techniques such as the Ullmann reaction have been employed to synthesize axially dissymmetric diphosphines in the biphenyl series, showcasing the versatility and complexity of synthesizing such molecules (Schmid et al., 1991).
Molecular Structure Analysis
The molecular structure of 2,2'-Bis(diphenylphosphino)biphenyl is characterized by the presence of two phosphino groups attached to a biphenyl backbone. This structure allows for flexibility and rotation around the biphenyl axis, impacting the ligand's electronic and steric properties. X-ray crystallography studies have provided insights into the configurations and conformations of these ligands in complexes, revealing the importance of the spatial arrangement of the phosphino groups in catalytic activity.
Chemical Reactions and Properties
As ligands, 2,2'-Bis(diphenylphosphino)biphenyl derivatives form complexes with transition metals through their phosphorus atoms, participating in a wide range of catalytic reactions. These include but are not limited to hydrogenation reactions, carbon-carbon bond-forming reactions like Suzuki coupling, and asymmetric catalysis. The electronic properties of the phosphino groups, along with the ligand's overall conformation, significantly influence the activity, selectivity, and stability of these metal complexes.
Physical Properties Analysis
The physical properties of 2,2'-Bis(diphenylphosphino)biphenyl derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application in catalysis. These properties can be fine-tuned by modifying the biphenyl backbone or the phosphino groups, which can affect the solubility and thus the applicability of these ligands in various solvents and reaction conditions.
Chemical Properties Analysis
The chemical properties of 2,2'-Bis(diphenylphosphino)biphenyl ligands, including their reactivity, stability under different conditions, and ability to form chelate complexes, are vital for their effectiveness in catalysis. The phosphino groups act as soft donors, forming strong bonds with transition metals, which is critical for the catalytic performance of the resulting complexes. Moreover, the stability of these ligands under reaction conditions determines their suitability for reuse and recycling in industrial processes.
- Schmid, R., Foricher, J., Cereghetti, M., & Schönholzer, P. (1991). Axially Dissymmetric Diphosphines in the Biphenyl Series: Synthesis of (6,6′‐Dimethoxybiphenyl‐2,2′‐diyl)bis(diphenylphosphine)(‘MeO‐BIPHEP’) and Analogues via an ortho‐Lithiation/Iodination Ullmann‐Reaction Approach. Helvetica Chimica Acta, 74, 370-389. Link to source.
Scientific Research Applications
Chiral Catalysis
- BIPHEP and its derivatives have been utilized in asymmetric catalysis. For instance, chiral biphenyl diphosphines like SYNPHOS and DIFLUORPHOS, when compared with BIPHEP, have shown significant enantioselectivity in asymmetric hydrogenation reactions. These ligands' stereoelectronic features deeply influence enantioselectivities in such reactions (Jeulin et al., 2004).
Photophysical Properties
- BIPHEP has been used in the synthesis of binuclear gold(I) complexes, which exhibit notable photophysical properties. For example, the luminescence of BIPHEP complexes can originate from metal-centered triplets, influenced by gold-gold interactions (Pawlowski et al., 2004).
Asymmetric Addition Reactions
- In copper-catalyzed asymmetric conjugate additions, BIPHEP and similar diphosphines have demonstrated high regioselectivity and enantioselectivity. They have been effective in reactions involving various sterically hindered Michael acceptors (Morin et al., 2015).
Rotational Barriers Studies
- The rotational barriers of substituted BIPHEP ligands have been a subject of research. These studies, combining experimental and theoretical approaches, help understand the ligands' dynamic properties, which are crucial for their applications in catalysis (Storch et al., 2016).
Luminescent Properties
- BIPHEP-based palladium(0) and platinum(0) complexes have been investigated for their strong luminescence, which is of interest in the field of photophysics and material science. These complexes, especially the palladium variant, show high quantum yield and long lifetimes in certain conditions, indicating potential applications in lighting and display technologies (Tsubomura et al., 2008).
Catalysis with Transition Metals
- BIPHEP has been explored as a supporting ligand in various transition metal catalysts. For instance, its complexes have shown superior activity in palladium-catalyzed Grignard cross-coupling and rhodium-catalyzed Michael addition reactions compared to other bisphosphines (Ogasawara et al., 2000).
DNA and Protein Interactions
- Ruthenium complexes with BIPHEP have been synthesized and characterized for their interactions with DNA and bovine serum albumin (BSA), showing potential in the field of biochemistry and pharmaceutical research (Colina-Vegas et al., 2016).
Safety And Hazards
Future Directions
The future directions of 2,2’-Bis(diphenylphosphino)biphenyl research could involve further exploration of its role in the organic synthesis of enantioselective transformations catalyzed by the complexes of ruthenium, rhodium, and palladium . Additionally, its use in Ni- and Pd-Catalyzed cross-electrophile coupling reactions to form highly substituted 1,3-dienes could be further investigated .
properties
IUPAC Name |
[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTJBNJOHNTQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370589 | |
Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(diphenylphosphino)biphenyl | |
CAS RN |
84783-64-2 | |
Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.